
5-Methyl-1,4-thiazepan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-thiazepan-1-one: is a heterocyclic organic compound that belongs to the thiazepane family It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4-thiazepan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methyl-1,4-thiazepane with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,4-thiazepan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiazepane derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazepane derivatives.
Substitution: Various substituted thiazepanones depending on the reagents used
Scientific Research Applications
5-Methyl-1,4-thiazepan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-thiazepan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
- 1,4-Thiazepan-5-one
- 7-Phenyl-1,4-thiazepan-5-one
- 2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Comparison: 5-Methyl-1,4-thiazepan-1-one is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other thiazepanones, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Biological Activity
5-Methyl-1,4-thiazepan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, based on recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a thiazepane ring, which contributes to its unique chemical properties. The thiazepane structure is a seven-membered ring containing both sulfur and nitrogen atoms, which can influence the compound's reactivity and interaction with biological targets.
Structural Formula
The structural formula of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. For instance, derivatives of thiazepane have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.21 μM |
P. aeruginosa | 0.25 μM |
These results suggest that modifications to the thiazepane structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Various derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, a study showed that specific thiazepane derivatives exhibit potent cytotoxicity against human cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In vitro studies conducted on different cancer cell lines revealed:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Apoptosis induction |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
These findings indicate that the thiazepane scaffold can be optimized for enhanced anticancer activity through structural modifications .
Other Pharmacological Activities
Beyond antibacterial and anticancer properties, this compound exhibits various other biological activities:
- Analgesic Effects : Some derivatives have shown potential in pain relief models.
- Antioxidant Activity : The compound's ability to scavenge free radicals has been documented in several studies.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. For example:
- Enzyme Inhibition : Some thiazepane derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : The compound may interact with cellular receptors involved in apoptosis pathways.
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
5-methyl-1,4-thiazepane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-6-2-4-9(8)5-3-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
QPIBDXWIHXCSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=O)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.